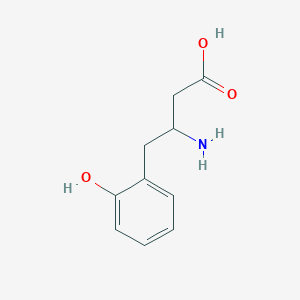

3-Amino-4-(2-hydroxyphenyl)butyric Acid

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

3-amino-4-(2-hydroxyphenyl)butanoic acid |

InChI |

InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |

InChI Key |

ZKANBJVAOHCAIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 2 Hydroxyphenyl Butyric Acid and Analogues

Classical Organic Synthesis Approaches

Classical methodologies provide the foundational routes for the synthesis of butanoic acid derivatives, including the target compound. These strategies often involve multiple steps to build the carbon skeleton and introduce the amino and hydroxyphenyl functionalities.

Multi-Step Synthesis Strategies for Butanoic Acid Derivatives

The synthesis of 3-amino-4-(aryl)butyric acid derivatives often commences from readily available starting materials, employing a series of well-established organic transformations. A common strategy involves the homologation of α-amino acids, which extends the carbon chain. For instance, the Arndt-Eistert homologation can be utilized to convert an α-amino acid into its β-amino acid counterpart, though this method requires careful handling of diazomethane. illinois.edu

Another versatile approach is the conjugate addition of amine nucleophiles to α,β-unsaturated esters, a type of Michael addition. illinois.edu For the synthesis of analogues, the reaction of a substituted aminophenol with acrylic acid or its esters can yield N-(hydroxyphenyl)-β-alanine derivatives. For example, the reaction of 4-aminophenol (B1666318) with acrylic acid in refluxing water has been used to prepare N-(4-hydroxyphenyl)-β-alanine. nih.gov A similar strategy could be envisioned starting with 2-aminophenol (B121084) to generate the precursor for the target molecule.

Furthermore, multi-step sequences involving the construction of a suitable precursor followed by functional group interconversions are common. A plausible route could involve the synthesis of a β-keto ester, followed by reductive amination to introduce the amino group.

A documented synthesis of a closely related compound, 3-[(2-hydroxyphenyl)amino]-butanoic acid, involves the refluxing of 2-aminophenol with crotonic acid. researchgate.net This reaction establishes the core structure, which can then be further modified.

| Starting Materials | Key Reactions | Intermediate/Product | Reference |

| α-Amino Acid | Arndt-Eistert Homologation | β-Amino Acid | illinois.edu |

| Aminophenol, Acrylic Acid/Ester | Michael Addition | N-(hydroxyphenyl)-β-alanine derivative | nih.gov |

| 2-Aminophenol, Crotonic Acid | Conjugate Addition | 3-[(2-hydroxyphenyl)amino]-butanoic acid | researchgate.net |

Stereoselective Synthesis of Chiral Isomers, including Optically Pure Derivatives

Controlling the stereochemistry at the C3 position is crucial for obtaining optically pure isomers of 3-Amino-4-(2-hydroxyphenyl)butyric Acid. Several asymmetric synthesis strategies have been developed for β-amino acids. hilarispublisher.com

One effective method is the use of chiral auxiliaries. For instance, the Schöllkopf reagent, (2R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, can be used for the stereoselective synthesis of β-hydroxy-α-amino acids, which can be further transformed into the desired β-amino acids. researchgate.net The condensation of this chiral auxiliary with a suitable aldehyde precursor bearing the 2-hydroxyphenyl moiety would lead to a diastereomeric mixture, from which the desired stereoisomer can be isolated.

Catalytic asymmetric hydrogenation of enamines is another powerful tool. hilarispublisher.com Chiral rhodium or ruthenium catalysts with chiral phosphine (B1218219) ligands can effectively reduce a carbon-carbon double bond in a prochiral enamine precursor to furnish the chiral amine with high enantioselectivity. hilarispublisher.com

Enzymatic resolutions and catalytic kinetic resolutions are also employed to separate racemic mixtures of β-amino acids or their precursors, providing access to the enantiomerically pure compounds.

| Method | Key Feature | Outcome | Reference |

| Chiral Auxiliaries (e.g., Schöllkopf's reagent) | Covalent attachment of a chiral group to guide the reaction | Diastereoselective formation of new stereocenters | researchgate.net |

| Asymmetric Hydrogenation | Use of chiral metal catalysts | Enantioselective reduction of a prochiral substrate | hilarispublisher.com |

| Enzymatic Resolution | Enzyme-catalyzed reaction of one enantiomer | Separation of a racemic mixture | nih.gov |

Condensation Reactions Utilizing Various Coupling Reagents

Condensation reactions are fundamental for forming amide bonds, which can be a key step in the synthesis of β-amino acid derivatives, particularly in peptide synthesis contexts or when modifying the carboxylic acid functionality. iris-biotech.de Direct condensation of a carboxylic acid and an amine is generally difficult and requires activation of the carboxyl group. stackexchange.com

A variety of coupling reagents are employed to facilitate this activation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classic reagents that activate the carboxylic acid to form a reactive O-acylisourea intermediate. iris-biotech.de To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. creative-peptides.com

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium-based reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective coupling agents that generate activated esters, leading to efficient amide bond formation with minimal side products. creative-peptides.com

A three-component Passerini condensation has also been developed for the synthesis of β-amino acid diamides, showcasing a convergent approach to complex β-peptide analogues. nih.gov

| Coupling Reagent Class | Example(s) | Function | Reference |

| Carbodiimides | DCC | Activates carboxylic acid to form an O-acylisourea | iris-biotech.de |

| Phosphonium (B103445) Salts | PyBOP | Forms a reactive phosphonium ester | creative-peptides.com |

| Uronium/Aminium Salts | HBTU, HATU | Forms a reactive uronium/aminium ester | stackexchange.com |

| Additives | HOBt, HOAt | Suppresses racemization and side reactions | creative-peptides.com |

Acylation Reactions in Beta-Amino Acid Derivative Synthesis

Acylation reactions are crucial for the introduction of protecting groups on the amino functionality or for the derivatization of the β-amino acid. The amino group of a β-amino acid can be acylated using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. google.com

For instance, the protection of the amino group is a common acylation reaction. The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. google.com Similarly, the fluorenylmethyloxycarbonyl (Fmoc) group can be introduced using Fmoc-Cl or Fmoc-OSu. ub.edu

The use of succinimidyl esters of carboxylic acids provides a method for the selective acylation of the side-chain amino group in diamino acids at a high pH. google.com This highlights the tunability of acylation reactions based on the choice of acylating agent and reaction conditions.

Introduction of Phenyl and Hydroxyphenyl Moieties via Coupling and Alkylation

The introduction of the 2-hydroxyphenyl group is a key step in the synthesis of the target molecule. Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings. nih.gov An α-amino acid derivative, such as an aspartic anhydride, can serve as the acyl donor in a Friedel-Crafts reaction with a suitably protected phenol (B47542) to introduce the hydroxyphenyl moiety. nih.gov

Cross-coupling reactions, catalyzed by transition metals like palladium, offer another versatile route. nih.gov The reaction of an organometallic reagent derived from a protected 2-halophenol with an appropriate electrophilic partner containing the butyric acid backbone can forge the required carbon-carbon bond.

Furthermore, a three-component aryne coupling reaction has been developed for the asymmetric synthesis of quaternary aryl amino acid derivatives, which could be adapted for the synthesis of related structures. nih.govnih.gov This method involves the nucleophilic addition to a benzyne (B1209423) intermediate followed by trapping with an electrophile.

Protection and Deprotection Strategies for Amine and Hydroxyl Groups

The presence of multiple reactive functional groups (amine, carboxylic acid, and phenolic hydroxyl) necessitates the use of protecting groups to ensure chemoselectivity during the synthesis. creative-peptides.comiris-biotech.de

For the amino group, the most common protecting groups are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.com The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is typically removed with piperidine. iris-biotech.de The benzyloxycarbonyl (Z or Cbz) group is another option, which can be removed by catalytic hydrogenation. creative-peptides.com The 9-phenyl-9-fluorenyl (Pf) group is particularly useful in preventing racemization of the α-carbon in amino acid derivatives. nih.gov

The phenolic hydroxyl group is often protected as an ether, such as a benzyl (B1604629) (Bn) ether, which can be deprotected by hydrogenolysis. Silyl ethers, like tert-butyldimethylsilyl (TBDMS) ethers, are also common and are typically removed with fluoride (B91410) reagents.

The carboxylic acid is usually protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. A tert-butyl ester offers acid-labile protection. creative-peptides.com The strategic selection of orthogonal protecting groups, which can be removed under different conditions, is critical for the successful execution of a multi-step synthesis. iris-biotech.de

| Functional Group | Protecting Group | Deprotection Condition | Reference |

| Amine | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | creative-peptides.com |

| Amine | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | iris-biotech.de |

| Amine | Z/Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd) | creative-peptides.com |

| Hydroxyl | Bn (Benzyl) | Hydrogenolysis (H₂/Pd) | - |

| Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | - |

| Carboxylic Acid | Methyl/Ethyl Ester | Acid or Base Hydrolysis | - |

| Carboxylic Acid | t-Bu (tert-Butyl) Ester | Acid (e.g., TFA) | creative-peptides.com |

Enzymatic Synthesis and Biocatalysis for Amino Acid Production

Enzymatic methods offer a highly selective and efficient route for the production of chiral amino acids. The use of biocatalysts like lipases and transaminases has become a cornerstone in the asymmetric synthesis of optically pure β-amino acids, which are valuable precursors for many pharmacologically significant compounds. nih.govnih.gov

Application of Lipases and Omega-Transaminases in Optically Active Beta-Amino Acid Synthesis

A significant challenge in the asymmetric synthesis of aromatic β-amino acids using ω-transaminases (ω-TAs) is the instability of the required β-keto acid substrates. nih.govnih.gov These substrates are prone to decarboxylation under mild conditions. researchgate.net To circumvent this issue, a dual-enzyme strategy employing both a lipase (B570770) and an ω-transaminase has been developed. nih.gov

This sequential enzymatic process allows for the production of various optically pure (S)-β-amino acids with high enantioselectivity. researchgate.net

Optimization of Biocatalytic Reaction Conditions and Pathways

The efficiency of the dual-enzyme system is highly dependent on the reaction conditions. A critical factor is the concentration of the lipase used for the initial hydrolysis step. nih.gov By carefully optimizing the lipase concentration, the rate of β-keto acid formation can be controlled to match the rate of its consumption by the ω-transaminase. This prevents the degradation of the unstable intermediate and significantly enhances the production yield of the final β-amino acid. nih.gov

Further optimization can be achieved through cascade reactions that couple different enzymatic activities in a single pot. For instance, a cascade reaction combining a nitrilase and an ω-transaminase in a toluene-water biphasic system has been developed for the synthesis of (S)-β-phenylalanine from benzoylacetonitrile, achieving high conversions (73–99%) and excellent enantioselectivity (>99% ee). researchgate.net The choice of enzyme, amino donor (e.g., β-alanine), pH, and temperature are all crucial parameters that must be fine-tuned to maximize the yield and purity of the product. researchgate.netmdpi.com

Table 1: Factors in Optimizing Biocatalytic Synthesis of β-Amino Acids

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Enzyme Selection | Choice of specific lipase and ω-transaminase with desired activity and stability. | Determines substrate specificity, reaction rate, and enantioselectivity. nih.gov |

| Lipase Concentration | The amount of lipase used for the hydrolysis of β-ketoesters. | Controls the formation rate of unstable β-keto acid intermediates, preventing degradation. nih.gov |

| pH | The pH of the reaction medium. | Affects the activity and stability of both the lipase and the transaminase. researchgate.net |

| Temperature | The temperature at which the reaction is conducted. | Influences enzyme activity and stability, as well as reaction kinetics. almacgroup.com |

| Amino Donor | The molecule that provides the amino group for the transamination reaction. | The choice of donor (e.g., β-alanine, isopropylamine) can shift the reaction equilibrium. almacgroup.comresearchgate.net |

| Reaction Medium | Use of aqueous buffers, organic solvents, or biphasic systems. | Can improve substrate solubility and enzyme stability, and facilitate product recovery. researchgate.net |

Derivatization Strategies for Structural Diversification

Derivatization of the core this compound structure provides a powerful tool for creating a diverse library of related compounds. These modifications can introduce new functional groups and heterocyclic systems, leading to molecules with varied chemical properties.

Synthesis of Hydrazide, Pyrrole, and Chloroquinoxaline Moieties

Starting from 3-[(2-hydroxyphenyl)amino]butanoic acids, a series of derivatives can be synthesized. researchgate.netnih.gov The carboxylic acid functional group is a versatile handle for derivatization.

Hydrazide Synthesis : The acid can be converted into its corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.net This transformation is often more facile when starting from the corresponding ester rather than the acid itself. researchgate.net

Pyrrole Synthesis : The resulting hydrazides can then be reacted with 2,5-hexanedione (B30556) to form N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(2-hydroxyphenyl)amino]butanamides. researchgate.net

Chloroquinoxaline Synthesis : Further derivatization can lead to the introduction of a chloroquinoxaline moiety, expanding the structural diversity of the synthesized library. researchgate.netnih.gov

Formation of Benzo[b]phenoxazine Derivatives

The derivatives containing hydrazide, pyrrole, and other moieties can serve as precursors for the synthesis of more complex heterocyclic systems. researchgate.net Specifically, benzo[b]phenoxazine derivatives have been synthesized by reacting these N-substituted-β-amino acid derivatives with 2,3-dichloro-1,4-naphthoquinone. researchgate.netnih.govresearchgate.net This reaction builds the polycyclic phenoxazine (B87303) structure, which is a common motif in biologically active compounds. researchgate.net

Schiff Base Formation from Amino Acid and Aldehyde Precursors

Schiff bases, or imines, are formed through the condensation reaction between a primary amine, such as the amino group in this compound, and a carbonyl compound, typically an aldehyde or ketone. semanticscholar.orgnih.gov This reaction is a versatile method for modifying the amino acid structure.

The formation of the characteristic azomethine (C=N) group is generally achieved by refluxing the amino acid and the selected aldehyde in a solvent like ethanol. semanticscholar.orgsemanticscholar.org The reaction conditions can be optimized by using mild acidic or basic catalysts. mdpi.com For instance, glacial acetic acid has been shown to improve the yield in certain Schiff base syntheses. mdpi.com The resulting Schiff base incorporates the structural features of both the amino acid and the aldehyde precursor, allowing for a wide range of derivatives to be created by simply varying the aldehyde component. semanticscholar.orgscience.gov

Table 2: Examples of Aldehyde Precursors for Schiff Base Formation

| Aldehyde Precursor | Resulting Schiff Base Moiety |

|---|---|

| Salicylaldehyde | Imine with an ortho-hydroxyphenyl group |

| 3-Hydroxybenzaldehyde | Imine with a meta-hydroxyphenyl group semanticscholar.org |

| ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Imine with a 2-hydroxy-3-methoxyphenyl group mdpi.com |

| Pyridinecarboxaldehydes (2-, 3-, or 4-) | Imine with a pyridyl group science.gov |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Imine with a phenyl group semanticscholar.org |

| Heterocyclic Aldehydes | Imine with various heterocyclic rings |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental tools for determining the chemical structure of a molecule. Each method provides unique information about the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), the splitting patterns (indicating adjacent protons), and their integration (indicating the ratio of protons). For 3-Amino-4-(2-hydroxyphenyl)butyric Acid, one would expect distinct signals for the aromatic protons on the phenyl ring, the protons on the butyric acid backbone, and the protons of the amino and hydroxyl groups. The proximity of the hydroxyl group in the ortho position would likely influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their functional group type (e.g., carboxylic acid, aromatic ring, aliphatic chain).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is an NMR experiment that helps to distinguish between CH, CH₂, and CH₃ groups. This technique would be crucial in confirming the assignments of the carbon atoms in the butyric acid chain.

No specific experimental ¹H NMR, ¹³C NMR, or DEPT data for this compound was found in the reviewed literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational energies of different chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid and the phenol (B47542), the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the C=C stretches of the aromatic ring.

No specific experimental FT-IR data for this compound was found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores. The 2-hydroxyphenyl group in the target compound would be expected to produce characteristic absorption bands in the UV region.

No specific experimental UV-Vis data for this compound was found in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of specific bonds within the molecule.

No specific experimental mass spectrometry data for this compound was found in the reviewed literature.

Chromatographic Methodologies

Chromatographic techniques are used to separate, identify, and purify the components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. It can be used to assess the purity of a compound by detecting and quantifying any impurities. Furthermore, by using a chiral stationary phase, HPLC can be employed to separate and quantify the enantiomers of a chiral compound, thus determining its enantiomeric purity. As this compound contains a chiral center, this technique would be essential for its stereochemical analysis.

No specific experimental HPLC data for the purity or enantiomeric purity assessment of this compound was found in the reviewed literature.

X-ray Crystallographic Structure Determination of Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and conformational details, which are essential for understanding the structure-activity relationships of bioactive molecules. In the context of this compound, while crystallographic data for the parent compound is not extensively reported, several studies have successfully elucidated the structures of its derivatives. These investigations offer valuable insights into how modifications of the core structure influence the solid-state conformation and intermolecular interactions.

A significant body of crystallographic work has been conducted on closely related analogues, particularly Phenibut ((RS)-4-amino-3-phenylbutanoic acid), which differs by the absence of the 2-hydroxy group on the phenyl ring. The crystal structures of Phenibut, its hydrate, and its hydrochloride salt have been determined, revealing key details about their molecular packing and hydrogen-bonding networks. researchgate.net For instance, in the zwitterionic form of Phenibut, the molecules form dimers that are further linked into tetrameric aggregates through strong hydrogen bonds. researchgate.net

Furthermore, research has extended to the crystallographic analysis of multi-component crystalline forms, or co-crystals, of Phenibut with dicarboxylic acids such as tartaric acid and malic acid. mdpi.com These studies are crucial for understanding how the molecule interacts with other chiral species, which can have implications for enantiomeric purification and the formulation of pharmaceutical ingredients. The formation of these co-crystals often leads to complex crystalline phases, and their structures have been thoroughly investigated using single-crystal X-ray diffraction. mdpi.com

Another example of a structurally characterized derivative is a novel Cu(II) complex formed with a Schiff base derived from the condensation of a gamma-aminobutyric acid (GABA) analogue and ortho-vanillin. mdpi.com The single-crystal X-ray diffraction analysis of this complex revealed a one-dimensional polymeric structure. In this arrangement, the central Cu(II) ion is coordinated to two deprotonated Schiff base ligands, resulting in a distorted octahedral geometry. mdpi.com Such studies on metal complexes are important for exploring the coordination chemistry and potential catalytic or material science applications of these GABA-type ligands.

The crystallographic data from these studies on derivatives provide a foundational understanding of the conformational preferences and non-covalent interaction patterns that are likely to be relevant to this compound and its other derivatives.

The following table summarizes the crystallographic data obtained for Phenibut and its multicomponent crystalline forms with tartaric acid. mdpi.com

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| (rac)-Phenibut | C₁₀H₁₃NO₂ | Monoclinic | P2₁/n | 9.255(4) | 8.917(4) | 11.189(5) | 90 | 106.82(2) | 90 |

| (rac)-Phenibut · (L)-tartaric acid | C₁₄H₁₉NO₈ | Monoclinic | P2₁/c | 11.458(2) | 5.891(1) | 22.823(5) | 90 | 99.58(3) | 90 |

Data sourced from a 2022 study on the crystallization of Baclofen and Phenibut. mdpi.com

The table below presents the crystallographic data for the Cu(II) complex with the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid. mdpi.com

| Parameter | Value |

| Compound Name | [Cu(C₁₂H₁₄NO₄)₂] |

| Empirical Formula | C₂₄H₂₈CuN₂O₈ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.342(5) |

| b (Å) | 5.019(5) |

| c (Å) | 23.489(5) |

| β (°) | 108.34(5) |

| Volume (ų) | 2275.2(2) |

| Z | 4 |

Data sourced from a 2021 study on the synthesis and structural characterization of a novel Cu(II) complex. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the fundamental properties of 3-Amino-4-(2-hydroxyphenyl)butyric acid at the atomic and molecular levels. These theoretical investigations offer a detailed picture of the molecule's behavior and characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. For related compounds, such as 4-amino-3-(4-chlorophenyl)-butanoic acid, DFT calculations using the B3LYP functional with a 6-31G+(d,p) basis set have been employed to predict geometric parameters like bond lengths and bond angles. jcdronline.org This level of theory provides a reliable representation of the molecular structure, which is the foundation for understanding its electronic properties. Similar approaches are used for other amino acids to achieve optimized geometries for further analysis. researchgate.netmdpi.com

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Related Atomic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. wikipedia.org For various organic compounds, including amino acids, DFT has been a standard method to calculate these energy levels. nih.gov The HOMO-LUMO gap is instrumental in predicting the electrical and optical properties of molecules. nih.gov

Table 1: Frontier Molecular Orbital Properties (Note: The following data is illustrative of typical results from such analyses and not specific to this compound due to a lack of available data in the searched literature.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Analysis of Non-Linear Optical Properties (Dipole Moment, Polarizability, and Hyperpolarizability)

Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from lasers. These properties are crucial for applications in optoelectronics and photonics. Theoretical calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict a molecule's NLO response. For similar molecules like 4-amino-3-(4-chlorophenyl)-butanoic acid, these properties have been computed using both Hartree-Fock (HF) and DFT methods, indicating potential for NLO behavior. jcdronline.org The investigation of NLO properties in aromatic amino acids has also been a subject of both experimental and theoretical research. researchgate.net

Table 2: Calculated Non-Linear Optical Properties (Note: The following data is illustrative of typical results from such analyses and not specific to this compound due to a lack of available data in the searched literature.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 25 x 10-24 esu |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. This analysis provides a visual understanding of where the molecule is most likely to interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, which are indicative of intramolecular charge transfer and delocalization. wisc.edu These interactions, quantified by the second-order perturbation energy (E(2)), reveal the stabilizing effects of hyperconjugation. For molecules like 4-amino-3-(4-chlorophenyl)-butanoic acid, NBO analysis has been used to study the stability arising from these interactions. jcdronline.org

Time-Dependent DFT (TD-DFT) for Electronic Singlet-Singlet Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. nih.gov It allows for the calculation of the energies and characteristics of electronic transitions, such as singlet-singlet transitions, which are responsible for the absorption of ultraviolet and visible light. This analysis is crucial for understanding a molecule's photophysical properties and its behavior upon light absorption.

Vibrational Spectra Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, supported by theoretical calculations such as Density Functional Theory (DFT), is a powerful tool for understanding the structural properties of molecules like this compound. Although specific experimental and extensive theoretical vibrational studies on the ortho- isomer are not widely documented, the methodology can be understood from studies on related β-amino acids. wjarr.com

For analogous molecules like 3-Aminobutanoic acid, researchers compute infrared (IR) and Raman spectra and perform assignments of vibrational frequencies. wjarr.com These assignments are supported by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal vibrational mode. This allows for a precise description of vibrations such as C-H stretching, C-C skeletal modes, and the characteristic vibrations of the amino (-NH2) and carboxyl (-COOH) groups. wjarr.com In its zwitterionic form, which is common for amino acids, the stretching frequencies of the -NH3+ group and the ionized -CO2- group are of particular interest, as they are sensitive to hydrogen bonding. wjarr.com Such analyses for this compound would involve optimizing its geometry and calculating vibrational frequencies to predict its spectral signature, providing insights into its molecular structure and intermolecular interactions. wjarr.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a ligand like this compound might interact with biological macromolecules. These computational methods provide a molecular-level view of binding processes, which is crucial for drug design and understanding biological function.

Ligand-Protein Binding Prediction and Conformation Analysis

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. For derivatives of similar compounds like 3-amino-4-hydroxy-benzenesulfonamide, docking studies have been used to investigate their binding to various human carbonic anhydrase (CA) isoenzymes. mdpi.com Such studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to analyze the conformational stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic physiological environment by treating the system as dynamic and including solvent effects. nih.govnih.gov This allows for the analysis of conformational changes in both the ligand and the protein upon binding, offering deeper insights into the binding mechanism. nih.gov

Prediction of Receptor Binding Affinity and Specificity

Computational approaches are instrumental in predicting the binding affinity and specificity of a ligand for different receptors. For instance, studies on analogues of γ-aminobutyric acid (GABA) have shown how subtle changes in chemical structure influence binding to different GABA receptor subtypes (GABAA, GABAB, GABAC). nih.gov The enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB), for example, exhibit different selectivities for these receptors. nih.gov

For this compound, similar computational studies could be used to predict its binding affinity to various potential protein targets. By docking the molecule into the binding sites of different receptors and calculating binding scores, researchers can hypothesize which receptors it is most likely to interact with and with what degree of selectivity. tandfonline.com These predictions are vital for identifying potential therapeutic targets and understanding the compound's pharmacological profile.

Thermodynamic Binding Energy Calculations

Thermodynamic binding energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories.

These calculations break down the total binding free energy into contributions from various energy terms, such as van der Waals interactions, electrostatic interactions, and solvation energies. While specific thermodynamic calculations for this compound are not detailed in the available literature, the methodology is well-established. For example, in the study of Schiff base-metal complexes, understanding the energetics of ligand binding is crucial. mdpi.com Applying these methods would allow for a quantitative comparison of the binding affinity of this compound with different targets or with other related ligands, guiding lead optimization in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Establishment of Correlations between Quantum Chemical Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating quantum chemical descriptors—numerical values that describe the physicochemical properties of the molecules—with their measured biological activity.

While a specific QSAR model for this compound is not available, the approach has been successfully applied to related classes of compounds. For example, 3D-QSAR studies on conformationally constrained butyrophenones have identified the electrostatic, steric, and lipophilic determinants of their affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov For this compound and its analogues, a QSAR study would involve calculating a range of molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity). researchgate.net These descriptors would then be correlated with experimental activity data using statistical methods like Multiple Linear Regression (MLR) to generate a predictive model. researchgate.net Such a model would be invaluable for designing new derivatives with enhanced biological activity. mdpi.com

Validation of QSAR Models using Statistical Methods

The primary goal of validating a QSAR model is to assess its predictive performance and ensure that the developed model is not a result of chance correlation. This involves a multi-faceted approach, including internal and external validation procedures, to rigorously test the model's robustness and predictive power.

Internal Validation: Assessing Model Stability

Internal validation techniques are used to evaluate the stability and robustness of a QSAR model using the training set of data itself. One of the most common and reliable methods is the leave-one-out (LOO) cross-validation . In this procedure, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted using the newly developed model. This process is repeated until every compound in the dataset has been left out and predicted once.

The predictive ability of the model is then quantified by the cross-validated correlation coefficient, denoted as q². A higher q² value indicates a more robust and predictive model. For the aforementioned study on 48 FAAs, the QSAR models demonstrated high internal accuracy, with q² values ranging from 0.6 to 0.8. nih.govacs.org This indicates a strong internal consistency and a good predictive capability within the training data.

To further ensure that the high q² values were not due to chance, a Y-randomization test was performed. In this test, the biological activity values of the compounds in the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. A valid QSAR model should have significantly lower q² values for the randomized datasets compared to the original model. In the case of the FAA anticonvulsants, the q² values for the actual dataset were significantly higher than those obtained for the randomly shuffled activity values, confirming that the models were statistically significant and not the result of a chance correlation. nih.govnih.gov

External Validation: Testing Predictive Power on New Data

While internal validation is crucial, the ultimate test of a QSAR model is its ability to predict the activity of new compounds that were not used in the model's development. This is the purpose of external validation . In this approach, the original dataset is divided into a training set, used to build the model, and a test set, which is kept aside.

The model is developed using the training set, and its predictive power is then evaluated by its ability to accurately predict the biological activities of the compounds in the test set. The performance of the model on the test set is typically assessed using the conventional correlation coefficient (R²), which measures the correlation between the predicted and actual activity values for the test set compounds.

For a QSAR model to be considered truly predictive, it must perform well on an external test set. In the study of FAA anticonvulsants, the original dataset was divided into several training and test sets. The most predictive models were those that yielded q² values greater than 0.5 for the training sets and, critically, R² values greater than 0.6 for the test sets. nih.gov These criteria ensure that the model is not only internally consistent but also has a high degree of predictive accuracy for external data.

The table below summarizes the statistical parameters and their acceptable thresholds used in the validation of the QSAR models for the functionalized amino acid anticonvulsants.

| Validation Parameter | Symbol | Description | Acceptance Criteria for a Predictive Model |

| Leave-One-Out Cross-Validated R² | q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Conventional R² for Test Set | R² | A measure of the correlation between predicted and observed activities for the external test set. | > 0.6 |

| Y-Randomization Test | - | Confirms that the model is not due to chance correlation. | q² for the original model should be significantly higher than for models with randomized data. |

These rigorous statistical validation methods provide a high level of confidence in the predictive ability of the developed QSAR models. For the class of functionalized amino acids, these validated models serve as powerful tools for the in silico screening and design of novel anticonvulsant agents with potentially improved efficacy.

Biological Activity and Molecular Mechanisms of Action

Receptor Binding and Modulation Studies

The primary mechanism of action for phenibut, the non-hydroxylated parent compound of 3-Amino-4-(2-hydroxyphenyl)butyric acid, is through its interaction with the GABAergic system, primarily as a GABA-B receptor agonist. nih.govnih.gov At higher concentrations, it may also exhibit some activity at GABA-A receptors. nih.govresearchgate.net

GABAergic System: Phenibut acts as a selective agonist at GABA-B receptors. nih.govnih.gov Activation of these G-protein coupled receptors leads to an inhibitory effect on neurotransmission. nih.gov This is achieved by reducing the influx of calcium ions into the presynaptic neuron and increasing the efflux of potassium ions from the postsynaptic neuron, leading to hyperpolarization and a decrease in neuronal excitability. While phenibut's primary target is the GABA-B receptor, some studies suggest a much weaker interaction with GABA-A receptors, which are ligand-gated ion channels responsible for the fast inhibitory neurotransmission. researchgate.netnih.gov

Glutamatergic System: The glutamatergic system, the primary excitatory pathway in the central nervous system, is indirectly modulated by GABAergic agonists. By enhancing inhibitory tone through GABA-B receptor activation, compounds like phenibut can attenuate the release of glutamate (B1630785). researchgate.netku.edu This can contribute to a reduction in neuronal excitability and has been explored as a potential mechanism for neuroprotection against glutamate-induced excitotoxicity. researchgate.netku.edu There is also some suggestion that phenibut may directly block NMDA receptors, a subtype of glutamate receptors, although this is not considered its primary mechanism of action. reddit.com

The pharmacological activity of phenibut is stereoselective, with the (R)-enantiomer being significantly more active at the GABA-B receptor than the (S)-enantiomer. researchgate.netnih.gov The (S)-enantiomer is largely considered inactive at this receptor site. researchgate.netnih.gov However, both the (R)- and (S)-enantiomers of phenibut have been found to bind to the α2δ subunit of voltage-gated calcium channels. researchgate.net It is therefore highly probable that the biological activity of this compound would also be stereoselective, with one enantiomer exhibiting a higher affinity for its target receptors.

Below is a table summarizing the binding affinities of racemic phenibut and its enantiomers for the GABA-B receptor, based on radioligand binding experiments using [3H]CGP54626, a selective GABA-B receptor antagonist. researchgate.netnih.gov

| Compound | Binding Affinity (Ki, μM) |

| Racemic Phenibut | 177 ± 2 |

| (R)-Phenibut | 92 ± 3 |

| (S)-Phenibut | Inactive |

| Baclofen (reference agonist) | 6.0 ± 1 |

Data derived from studies on phenibut.

Competitive binding assays are instrumental in determining the affinity of a compound for a specific receptor. In the case of phenibut, its affinity for the GABA-B receptor has been determined through competitive displacement of radiolabeled GABA-B receptor antagonists, such as [3H]CGP54626. researchgate.netnih.gov These experiments demonstrate that phenibut and its active (R)-enantiomer can displace the radioligand from the receptor in a concentration-dependent manner, confirming their direct interaction with this target. researchgate.netnih.gov The lower Ki value for (R)-phenibut compared to the racemic mixture further supports its higher binding affinity. researchgate.netnih.gov

Despite the structural similarities between GABAergic compounds and gamma-hydroxybutyrate (GHB), studies on baclofen, a chlorinated analog of phenibut, have shown that it does not have a significant affinity for the GHB receptor. wikipedia.orgnih.gov Similarly, there is no substantial evidence to suggest that phenibut interacts with the GHB receptor. reddit.com The primary sedative and anxiolytic effects of phenibut are attributed to its action on GABA-B receptors. caldic.com It is therefore unlikely that this compound would exhibit significant activity at GHB receptors.

Enzymatic Interactions and Metabolic Pathway Modulation

The metabolism of phenibut is not extensively documented, with studies suggesting that a large portion of the compound is excreted unchanged in the urine. chemicalbook.com This indicates that it is not a significant substrate for major metabolic enzymes. There is some in vitro evidence to suggest that phenibut may act as a competitive inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA. researchgate.net However, this inhibitory activity is reported to be weak. researchgate.net Inhibition of GABA-T would lead to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. nih.govpatsnap.com Further research would be necessary to determine if this compound has any significant inhibitory effects on GABA-T or other enzymes involved in neurotransmitter metabolism.

Role in Tryptophan Metabolism and the Kynurenine (B1673888) Pathway

The kynurenine pathway is the primary route for tryptophan metabolism, accounting for the degradation of the majority of dietary tryptophan not used in protein synthesis. nih.gov This pathway produces several neuroactive metabolites and is crucial for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The enzymes within this pathway, such as kynureninase, represent key targets for modulating neuroactive metabolite levels.

Direct research on this compound's role in this pathway is limited. However, studies on a close structural analogue, 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, have revealed potent inhibitory effects on the enzyme kynureninase. nih.gov This analogue demonstrated a significant inhibitory effect on both rat and human kynureninase, with a reported inhibitory constant (K(i)) of 100 nM. nih.gov The research indicated that the removal of the aryl amino group and reduction of a carbonyl group, features relevant to the structure of this compound, greatly enhanced the inhibitory potency. nih.gov Inhibition of kynureninase can alter the balance of kynurenine pathway metabolites, which has implications for various physiological and pathological processes. nih.gov For instance, under inflammatory conditions, the pathway can shift towards producing neurotoxic metabolites like 3-hydroxykynurenine (3HK) and quinolinic acid (QA). nih.gov By potentially inhibiting key enzymes, compounds structurally similar to this compound could theoretically modulate the production of these neuroactive molecules.

Modulatory Effects on Serotonin (B10506) and Dopamine (B1211576) Regulation

Serotonin and dopamine are essential monoamine neurotransmitters that regulate a wide array of physiological functions, including mood, cognition, and motor control. nih.govwikipedia.org Their biosynthesis is directly linked to the availability of their amino acid precursors, tryptophan for serotonin and tyrosine for dopamine. wikipedia.org

The kynurenine pathway is a significant consumer of tryptophan; therefore, its activity level can directly impact the amount of tryptophan available for serotonin synthesis. youtube.com Activation of the kynurenine pathway can divert tryptophan away from serotonin production, leading to reduced levels of this neurotransmitter. youtube.com Given that structural analogues of this compound have been shown to inhibit kynureninase, an enzyme in this pathway, there is a theoretical basis for its indirect influence on serotonin regulation. nih.gov By inhibiting the kynurenine pathway, such compounds could potentially increase the bioavailability of tryptophan for the synthesis of serotonin. However, no direct experimental evidence from the available search results confirms that this compound or its derivatives directly modulate serotonin or dopamine regulation.

Investigation of Amino Acid Transport Mechanisms

The transport of amino acids across cellular membranes is a fundamental process mediated by a diverse family of transporter proteins. nih.gov These transport systems are critical for nutrient uptake, distribution, and maintaining cellular homeostasis. nih.gov Mechanisms of transport include secondary active transport, where the movement of an amino acid is coupled to an ion gradient (such as Na+), and exchange systems, where transporters like System L mediate the trade of amino acids across the membrane. nih.gov

While it is understood that as an amino acid, this compound would utilize these general transport mechanisms to cross plasma membranes, specific studies detailing its interaction with particular amino acid transporters were not identified in the provided search results. The regulation of its intracellular concentration would presumably depend on the expression and activity of various transporters that recognize its structural features. nih.govmdpi.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

Reactive oxygen species (ROS) and other free radicals are byproducts of normal cellular metabolism, and their overproduction can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Antioxidants counteract oxidative stress by neutralizing these reactive species. frontiersin.org Phenolic compounds are a well-known class of natural antioxidants. frontiersin.orgnih.gov

The antioxidant mechanism of phenolic compounds primarily relies on their ability to scavenge free radicals through a hydrogen atom transfer (HAT) process. frontiersin.orgresearchgate.net The hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to a free radical, neutralizing it and forming a relatively stable phenoxyl radical, which terminates the oxidative chain reaction. researchgate.net

Although direct antioxidant assays on this compound were not found, its structure contains a 2-hydroxyphenyl group. This phenolic moiety is expected to confer free radical scavenging capabilities. Compounds possessing a phenolic structure are widely recognized for their antioxidant properties. nih.gov Therefore, it is plausible that this compound acts as an antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals.

Antimicrobial and Antifungal Activity of Derivatives

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. researchwithnj.com Derivatives of amino acids are being explored as a promising scaffold for this purpose.

Derivatives of a structurally similar compound, 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated notable in vitro antibacterial activity. nih.govresearchwithnj.com A series of these derivatives, particularly hydrazones containing heterocyclic substituents, exhibited potent and broad-spectrum activity. nih.govresearchwithnj.com This activity extended to methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. nih.govresearchwithnj.com The minimum inhibitory concentrations (MICs) for some of the most active derivatives against MRSA ranged from 1 to 8 µg/mL. nih.govresearchwithnj.com

| Derivative Class | Bacterial Pathogen | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.govresearchwithnj.com |

| Substituted phenyl derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Staphylococcus aureus | 16 - >64 | researchgate.net |

The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been evaluated for its antifungal properties. nih.govresearchwithnj.com Research has shown that these compounds exhibit structure-dependent activity against drug-resistant fungal pathogens, including various Candida species. nih.govresearchwithnj.com Specifically, certain hydrazone derivatives displayed significant efficacy against drug-resistant Candida species, with MIC values ranging from 8 to 64 µg/mL. nih.govresearchwithnj.com While specific data for Candida tenuis and Aspergillus niger were not detailed for this specific class of derivatives, the broad-spectrum nature of their activity against clinically relevant fungi underscores their potential as a foundational platform for new antifungal agents. researchwithnj.com

| Derivative Class | Fungal Pathogen Group | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Drug-resistant Candida species | 8 - 64 | nih.govresearchwithnj.com |

| Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid | Candida auris | 0.5 - 64 | nih.govresearchwithnj.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Features with Observed Biological Activities

The biological activity of 3-Amino-4-(2-hydroxyphenyl)butyric acid and its analogs is intricately linked to their molecular structure. As derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, their primary mechanism of action often involves interaction with GABA transporters (GATs). Structure-activity relationship (SAR) studies have been instrumental in deciphering the key structural motifs required for potent and selective inhibition of these transporters.

Key structural features that influence biological activity include:

The Amino Acid Backbone: The core butanoic acid structure provides the necessary scaffold to mimic GABA. The presence of both an amino group and a carboxylic acid group is crucial for recognition by the GABA binding sites on transporters and receptors.

The Aromatic Ring: The phenyl ring contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets within the transporter proteins.

The Hydroxyl Group: The position of the hydroxyl group on the phenyl ring is a critical determinant of activity and selectivity. For instance, the ortho-position in this compound distinguishes it from its para- and meta-substituted counterparts, potentially leading to unique interactions with the target protein. This substitution can influence the electronic properties of the aromatic ring and provide a key hydrogen bonding interaction site.

Stereochemistry: The chiral center at the C3 position of the butanoic acid backbone means the molecule can exist as different stereoisomers. The spatial arrangement of the substituents around this chiral center significantly impacts biological efficacy, as one enantiomer often exhibits higher affinity for the target protein than the other. mdpi.com

Systematic modifications of these features have led to the development of derivatives with altered potency and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT-1). For example, the introduction of bulky or lipophilic substituents on the aromatic ring or the amino group has been explored to enhance binding affinity and modulate selectivity.

The following table summarizes the impact of key structural features on the biological activity of GABA analogs:

| Structural Feature | Influence on Biological Activity |

| Butanoic Acid Backbone | Mimics the endogenous ligand GABA, essential for receptor/transporter recognition. |

| Aromatic Ring | Increases lipophilicity, facilitating blood-brain barrier penetration and hydrophobic interactions. |

| Hydroxyl Group Position | Modulates electronic properties and provides a hydrogen bond donor/acceptor, influencing binding affinity and selectivity. |

| Stereochemistry at C3 | Determines the spatial orientation of functional groups, leading to stereoselective binding to target proteins. mdpi.com |

Rational Design of Derivatives for Enhanced and Selective Activity

The rational design of derivatives of this compound aims to optimize its pharmacological profile, primarily by enhancing its potency and selectivity for specific GAT subtypes. This approach relies on a deep understanding of the SAR principles and the three-dimensional structure of the target transporters.

Strategies for rational drug design in this context include:

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different hydrophobic and electronic interactions. For example, substituting the phenyl ring with a thienyl group has been shown to alter the selectivity profile of some GABA uptake inhibitors.

Conformational Constraint: Introducing rigid elements into the molecule's backbone to lock it into a specific, biologically active conformation. This can reduce the entropic penalty of binding and improve affinity. Cyclization strategies, such as forming bicyclic structures, are a common way to achieve this.

Substitution on the Aromatic Ring: Adding various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) to the phenyl ring to probe the steric and electronic requirements of the binding pocket. These modifications can lead to improved potency and selectivity.

Modification of the Amino and Carboxylic Acid Groups: Esterification or amidation of the carboxylic acid group, or N-alkylation of the amino group, can modulate the pharmacokinetic properties of the compound, such as its ability to be absorbed and distributed in the body.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. These methods allow for the virtual screening of large libraries of compounds and the prediction of their binding affinities and selectivities, thus guiding the synthesis of the most promising candidates.

The table below illustrates some rational design strategies and their expected outcomes for GABA analog derivatives:

| Design Strategy | Rationale | Expected Outcome |

| Bioisosteric Replacement of Phenyl Ring | Explore different hydrophobic and electronic interactions. | Altered selectivity profile for GAT subtypes. |

| Conformational Constraint | Reduce conformational flexibility to favor the bioactive conformation. | Increased binding affinity and potency. |

| Aromatic Ring Substitution | Probe steric and electronic requirements of the binding site. | Enhanced potency and selectivity. |

| Functional Group Modification | Modulate pharmacokinetic properties. | Improved absorption, distribution, metabolism, and excretion (ADME) profile. |

Influence of Aromatic versus Aliphatic Butanoic Acid Backbones on Conformational Flexibility and Receptor Interactions

The presence of an aromatic ring attached to the butanoic acid backbone in compounds like this compound has a profound impact on their conformational flexibility and interactions with receptor or transporter binding sites, as compared to their purely aliphatic counterparts (e.g., GABA itself).

Conformational Flexibility:

Aliphatic Backbones: Molecules with an aliphatic butanoic acid backbone, such as GABA, are highly flexible due to free rotation around the single carbon-carbon bonds. This flexibility allows them to adopt a wide range of conformations in solution. While this adaptability can be advantageous for binding to multiple receptor subtypes, it can also lead to a lack of selectivity and a higher entropic penalty upon binding.

Aromatic Backbones: The introduction of a bulky and rigid aromatic ring, as in this compound, significantly restricts the conformational freedom of the molecule. The phenyl group limits the rotation of the adjacent carbon-carbon bond, leading to a more defined set of low-energy conformations. This pre-organization of the molecule into a conformation that is favorable for binding can result in higher affinity and selectivity for a specific target.

Receptor Interactions:

Aliphatic Backbones: The interactions of aliphatic GABA analogs with receptors are primarily driven by the charged amino and carboxylate groups, which form ionic bonds and hydrogen bonds with complementary residues in the binding site.

Aromatic Backbones: Aromatic GABA analogs can engage in additional, favorable interactions with the receptor. The phenyl ring can participate in hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and cation-π interactions with positively charged residues. The hydroxyl group on the phenyl ring can also form specific hydrogen bonds, further anchoring the ligand in the binding pocket and contributing to its affinity and selectivity.

The following table provides a comparative overview of the properties of aromatic and aliphatic butanoic acid backbones in GABA analogs:

| Property | Aliphatic Butanoic Acid Backbone (e.g., GABA) | Aromatic Butanoic Acid Backbone (e.g., this compound) |

| Conformational Flexibility | High | Restricted |

| Primary Receptor Interactions | Ionic bonds, hydrogen bonds | Ionic bonds, hydrogen bonds, hydrophobic interactions, π-π stacking, cation-π interactions |

| Selectivity | Generally lower | Potentially higher due to more specific interactions |

| Binding Affinity | Can be lower due to entropic penalty | Can be higher due to pre-organization and additional interactions |

Stereochemical Considerations in Biological Efficacy

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound is no exception. mdpi.com The presence of a stereocenter at the C3 position of the butanoic acid chain gives rise to two enantiomers, (R)- and (S)-3-Amino-4-(2-hydroxyphenyl)butyric acid. These enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological properties.

The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The binding site of a protein has a specific three-dimensional arrangement of amino acid residues, creating a chiral environment. Consequently, one enantiomer of a chiral drug may fit into the binding site much more effectively than the other, leading to a higher binding affinity and greater biological effect.

In the context of GABAergic systems, it is common for one enantiomer of a GAT inhibitor or receptor agonist/antagonist to be significantly more potent than the other. For instance, in many classes of GABA uptake inhibitors, the (R)- or (S)-enantiomer will display preferential binding to a specific GAT subtype. This stereoselectivity is a critical consideration in drug development, as the administration of a racemic mixture (a 1:1 mixture of both enantiomers) may result in a lower therapeutic effect and potentially unwanted side effects from the less active or inactive enantiomer.

The absolute configuration of a chiral molecule is determined using techniques such as X-ray crystallography or by chemical correlation to a compound of known stereochemistry. rsc.org The synthesis of enantiomerically pure compounds is often a major focus in medicinal chemistry to ensure that the final drug product contains only the desired, biologically active stereoisomer.

The table below highlights the importance of stereochemistry in the biological efficacy of chiral GABA analogs:

| Aspect | Description |

| Chiral Center | The C3 position of the butanoic acid backbone in this compound is a stereocenter. |

| Enantiomers | The molecule exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. |

| Biological Targets | Receptors and enzymes are chiral, leading to stereoselective interactions with chiral ligands. |

| Differential Activity | One enantiomer typically exhibits higher binding affinity and potency than the other. |

| Drug Development | The synthesis of single, active enantiomers is often preferred to maximize therapeutic benefit and minimize side effects. |

Biochemical and Natural Product Context

Role of Butyric Acid and its Derivatives in Biological Systems

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a product of microbial fermentation of dietary fibers in the large intestine. nih.gov It serves as the primary energy source for colonocytes, the epithelial cells of the colon, thereby playing a critical role in maintaining intestinal health and homeostasis. nih.govmetwarebio.com Beyond its role in energy metabolism, butyric acid and its derivatives exhibit a wide range of biological activities. nih.gov

One of the most significant functions of butyrate (B1204436) is its activity as a histone deacetylase (HDAC) inhibitor. nih.govkoreascience.kr By inhibiting HDACs, butyrate influences gene expression, leading to the regulation of processes such as cell differentiation, proliferation, and apoptosis (programmed cell death). metwarebio.comnih.gov This epigenetic modulation is a key mechanism behind many of its physiological effects.

Furthermore, butyric acid derivatives possess immunomodulatory properties. They can stimulate a specific immune response, suppress inflammation by reducing the production of pro-inflammatory cytokines, and reduce microbial colonization in the intestine. nih.govresearchgate.net These compounds are considered biological response modifiers due to their pleiotropic effects on cellular mechanisms. nih.gov While butyric acid itself has limitations for therapeutic use due to its short half-life, research into more stable derivatives and delivery systems is ongoing to harness its beneficial properties for conditions like colorectal cancer and hemoglobinopathies. nih.gov

Table 1: Key Biological Roles of Butyric Acid

| Biological Role | Description |

|---|---|

| Energy Source | Primary fuel for colonocytes, supporting gut barrier function. nih.govmetwarebio.com |

| HDAC Inhibition | Modulates gene expression by inhibiting histone deacetylase enzymes, affecting cell cycle and apoptosis. nih.govnih.gov |

| Immunomodulation | Reduces inflammation and stimulates immune responses. nih.govresearchgate.net |

| Gut Homeostasis | Promotes the growth of beneficial bacteria and maintains the integrity of the intestinal lining. metwarebio.com |

Integration within Broader Amino Acid Metabolic Networks and Pathways

3-Amino-4-(2-hydroxyphenyl)butyric acid is a non-proteinogenic aromatic amino acid. Its specific metabolic fate is not extensively documented, but its structure suggests potential integration into broader amino acid metabolic networks. As an analogue of aromatic amino acids like tyrosine and phenylalanine, it contains a hydroxyphenyl group. nih.gov The metabolism of these proteinogenic aromatic amino acids is complex, leading to the synthesis of various essential secondary metabolites, including hormones and neurotransmitters. nih.gov

However, as a β-amino acid, its metabolic pathway would likely differ from that of α-amino acids, which are the standard building blocks of proteins. The degradation of aromatic amino acids often involves CoA-transferases and dehydratases. nih.gov While the precise enzymatic pathways for this compound are not established, it could potentially be metabolized through pathways that handle xenobiotic compounds or other unusual amino acids. Its structural similarity to other bioactive molecules suggests it may interact with various metabolic enzymes, though further research is needed to elucidate its specific metabolic integration.

Research on Structurally Related Bioactive Compounds and Analogues

Beta-amino acids (β-amino acids) are structural isomers of α-amino acids, distinguished by the placement of the amino group on the β-carbon, two atoms away from the carboxyl group. nih.govresearchgate.net This structural difference has profound implications for their chemical and biological properties. Unlike α-amino acids, β-amino acids are not typically found in proteins.

The presence of an additional carbon in the backbone provides β-amino acids with greater conformational flexibility. nih.gov They can exist as multiple stereoisomers (R or S at both the α and β carbons), which significantly expands their structural diversity. nih.govresearchgate.net One of the most significant properties of β-amino acids is their ability to form stable secondary structures, such as helices, turns, and sheets, even in short peptide chains. nih.govacs.org Crucially, peptides containing β-amino acids, known as β-peptides, exhibit remarkable resistance to proteolytic degradation by enzymes, which readily break down conventional α-peptides. nih.govacs.org This enhanced stability makes them attractive candidates for therapeutic development. nih.gov

Table 2: Comparison of α-Amino Acids and β-Amino Acids

| Feature | α-Amino Acids | β-Amino Acids |

|---|---|---|

| Structure | Amino group on the α-carbon (adjacent to carboxyl group). | Amino group on the β-carbon (two carbons from carboxyl group). nih.gov |

| Natural Abundance | Primary components of proteins. | Not typically incorporated into proteins. mmsl.cz |

| Proteolytic Stability | Generally susceptible to degradation by proteases. | Highly resistant to proteolytic enzymes. nih.govacs.org |

| Secondary Structure | Form well-defined structures like α-helices and β-sheets in proteins. | Can form unique and stable secondary structures (e.g., 14-helices). nih.govacs.org |

| Stereochemistry | Typically have one chiral center (the α-carbon). | Can have two chiral centers (α and β carbons), leading to more stereoisomers. nih.govresearchgate.net |

The kynurenine (B1673888) pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for over 90% of its degradation. nih.govdoaj.org This pathway generates a number of bioactive metabolites, collectively known as kynurenines, which have diverse and potent physiological effects, particularly within the nervous and immune systems. doaj.orgresearchgate.net

Key metabolites of this pathway include kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QA). nih.gov These compounds exhibit a functional duality; for instance, KYNA is generally considered neuroprotective due to its role as an antagonist of glutamate (B1630785) receptors like the NMDA receptor. nih.govmdpi.com In contrast, 3-HK and QA are often viewed as neurotoxic, capable of generating reactive oxygen species and promoting excitotoxicity. mdpi.com An imbalance in the kynurenine pathway has been implicated in various neurodegenerative and inflammatory conditions. nih.gov

The structure of this compound, featuring an aromatic ring and an amino acid backbone, bears a superficial resemblance to kynurenine metabolites. This structural analogy suggests the potential for interaction with similar biological targets, such as enzymes or receptors within the nervous system. However, without direct experimental evidence, this remains a speculative comparison.

Table 3: Key Kynurenine Pathway Metabolites and Their Functions

| Metabolite | Primary Function(s) |

|---|---|

| Kynurenine (KYN) | Central intermediate; can have both pro-oxidant and antioxidant roles. mdpi.comnih.gov |

| Kynurenic Acid (KYNA) | Neuroprotective; antagonist of NMDA and other glutamate receptors. nih.govmdpi.com |

| 3-Hydroxykynurenine (3-HK) | Neurotoxic; contributes to oxidative stress. mdpi.com |

| Quinolinic Acid (QA) | Neurotoxic; potent NMDA receptor agonist, leading to excitotoxicity. mdpi.comnih.gov |

| Anthranilic Acid (AA) | Can exhibit antioxidant activity. researchgate.net |

β-amino acids, including unnatural derivatives like this compound, are valuable building blocks in medicinal chemistry and drug discovery. nih.govnbinno.com Their primary application is in the construction of peptidomimetics—molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. nih.govnih.gov

The incorporation of β-amino acids into a peptide sequence can enforce specific conformational constraints, leading to the formation of stable, predictable secondary structures. acs.orgwjarr.com This structural control is crucial for designing ligands that can bind with high affinity and specificity to biological targets like receptors and enzymes. acs.org Because peptides containing β-amino acids are resistant to proteolysis, they have significantly longer half-lives in biological systems. nih.govnih.gov

These properties have been exploited to create a wide range of bioactive molecules, including receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents. nih.govacs.org The use of β-amino acids as building blocks allows for the exploration of new chemical space and the development of novel therapeutic candidates with improved pharmacological profiles. wjarr.comnbinno.com

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes for Stereoisomers and Derivatives

The advancement of synthetic organic chemistry plays a pivotal role in the exploration of novel chemical entities for therapeutic applications. For 3-Amino-4-(2-hydroxyphenyl)butyric acid, the development of innovative and environmentally conscious synthetic methodologies is a key area of future research. A primary focus will be on the stereoselective synthesis of its enantiomers, as the biological activity of chiral molecules is often confined to a single stereoisomer.

Future synthetic strategies are expected to move towards asymmetric synthesis, which allows for the selective production of a desired stereoisomer, thereby improving the efficiency and pharmacological purity of the final compound. nbinno.comrsc.org The use of chiral catalysts and auxiliaries will be instrumental in achieving high enantiomeric excess. Furthermore, there is a growing emphasis on "green chemistry" principles to minimize the environmental impact of chemical synthesis. This includes the use of safer solvents, renewable starting materials, and catalytic reactions that reduce waste generation.

The synthesis of a diverse library of derivatives is another critical research direction. researchgate.net By modifying the core structure of this compound, researchers can explore the structure-activity relationships (SAR) and optimize the compound's pharmacokinetic and pharmacodynamic properties. nih.gov This includes the introduction of various functional groups to the phenyl ring or the amino acid backbone to enhance target binding, improve metabolic stability, or modulate solubility. For instance, the conversion of 3-[(2-hydroxyphenyl)-amino]-butanoic acids into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties has been reported. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries. | Production of enantiomerically pure compounds, leading to improved therapeutic efficacy and reduced side effects. nbinno.comrsc.org |